(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a pyridin-2-ylmethyleneamino substituent
Mechanism of Action
Target of Action
The primary target of the compound (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis H37Ra . This bacterium is responsible for causing tuberculosis, a serious infectious disease .
Mode of Action
This compound interacts with Mycobacterium tuberculosis H37Ra, leading to significant antimycobacterial activity
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to its antimycobacterial activity
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis H37Ra . This leads to its potential use as an antitubercular agent .
Biochemical Analysis
Biochemical Properties
The (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one compound has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Cellular Effects
The compound has shown to have a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophene with a suitable aldehyde to form the thieno[2,3-d]pyrimidine core. This intermediate is then reacted with pyridine-2-carbaldehyde under basic conditions to introduce the pyridin-2-ylmethyleneamino group. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar structural features.
6,6’-Dimethyl-2,2’-dipyridyl: A bipyridine compound with methyl groups at the 6,6’ positions.
Uniqueness
(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its thieno[2,3-d]pyrimidine core and the presence of both phenyl and pyridin-2-ylmethyleneamino groups
Properties
IUPAC Name |
5-phenyl-3-[(E)-pyridin-2-ylmethylideneamino]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-18-16-15(13-6-2-1-3-7-13)11-24-17(16)20-12-22(18)21-10-14-8-4-5-9-19-14/h1-12H/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMJMXQKIMXMJH-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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